molecular formula C18H17N3O3 B11061432 6-(3,4-dimethoxyphenyl)-2-(phenylamino)pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B11061432
M. Wt: 323.3 g/mol
InChI Key: QGDVJEIIAUKMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with urea or thiourea under acidic or basic conditions to yield the desired pyrimidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenyl 6-O-pentopyranosylhexopyranoside
  • α-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol
  • 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles

Uniqueness

6-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and the presence of the pyrimidine ring

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-anilino-4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-8-12(10-16(15)24-2)14-11-17(22)21-18(20-14)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,20,21,22)

InChI Key

QGDVJEIIAUKMBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC=C3)OC

Origin of Product

United States

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